tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(1H-benzimidazol-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)18-12-8-10-21(11-9-12)15-19-13-6-4-5-7-14(13)20-15/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYJDQKAJGYHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129815 | |
| Record name | Carbamic acid, N-[1-(1H-benzimidazol-2-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420873-27-3 | |
| Record name | Carbamic acid, N-[1-(1H-benzimidazol-2-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420873-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(1H-benzimidazol-2-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate is a complex organic compound that combines a tert-butyl carbamate moiety with a piperidine ring, further substituted with a benzo[d]imidazole group. This unique structure suggests potential biological activities relevant to medicinal chemistry, particularly in the fields of pharmacology and drug development.
Chemical Structure and Properties
- Molecular Formula : C22H32N4O3
- Molecular Weight : Approximately 392.53 g/mol
- Key Functional Groups :
- Tert-butyl group enhances lipophilicity.
- Benzo[d]imidazole moiety known for diverse biological activities.
The presence of these structural features may influence the compound's pharmacokinetics and biological interactions.
Research indicates that compounds containing benzo[d]imidazole derivatives often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific mechanism of action for this compound has not been extensively detailed in literature; however, its structural similarities to known active compounds suggest it may interact with various biological targets, potentially influencing pathways involved in inflammation and cell proliferation.
In Vitro Studies
Recent studies have highlighted the biological evaluation of related compounds that demonstrate anti-inflammatory effects by inhibiting IL-1β release in macrophages. For example, derivatives of benzo[d]imidazole have shown concentration-dependent inhibition of pyroptosis and IL-1β release in human macrophages, suggesting that similar mechanisms could be explored for this compound .
Comparative Biological Activity
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Potential anti-inflammatory effects | |
| NLRP3 Inhibitors | Inhibition of IL-1β release | |
| Benzo[d]imidazole Derivatives | Anticancer properties |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory potential of benzo[d]imidazole derivatives, several compounds were identified as effective NLRP3 inhibitors. These compounds demonstrated significant reductions in IL-1β release from LPS/ATP-stimulated macrophages, suggesting that this compound could exhibit similar effects due to its structural characteristics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of compounds containing benzimidazole scaffolds. These compounds were shown to inhibit the growth of various cancer cell lines, including breast and liver cancers. The potential for this compound to act as an anticancer agent warrants further investigation into its cytotoxic effects against specific cancer cells .
Comparison with Similar Compounds
tert-Butyl (1-(1-(4-Fluorobenzyl)-1H-Benzo[d]imidazol-2-yl)Piperidin-4-yl)Carbamate
- Molecular Formula : C₂₅H₃₁FN₄O₂
- Molecular Weight : 438.54 g/mol
- Synthesis: Achieved in 72% yield via coupling reactions involving tert-butyl piperidin-4-ylcarbamate and fluorobenzyl-substituted intermediates . Safety: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
tert-Butyl 4-(1H-Benzo[d]imidazol-2-yl)Piperazine-1-Carboxylate
- Molecular Formula : C₁₅H₂₀N₄O₂
- Molecular Weight : 294.35 g/mol
- Key Features :
- Replaces the piperidine ring with piperazine , introducing an additional nitrogen atom. This modification increases basicity (pKa ~8.5) and aqueous solubility compared to the target compound.
- Used in supramolecular fluorophores for sensing applications, highlighting its versatility beyond medicinal chemistry .
(S)-tert-Butyl (1-(4-(1H-Benzo[d]imidazol-2-yl)Piperidin-1-yl)-3-Methyl-1-Oxobutan-2-yl)Carbamate
- Molecular Formula : C₂₂H₃₁N₅O₃
- Molecular Weight : 437.52 g/mol
- Key Features: Incorporates a stereospecific 3-methyl-1-oxobutanoyl side chain, which may improve target selectivity in enzyme inhibition.
tert-Butyl [1-(1H-Imidazol-1-ylCarbonyl)Piperidin-4-yl]Carbamate
- Molecular Formula : C₁₄H₂₂N₄O₃
- Molecular Weight : 310.35 g/mol
- Key Features :
Comparative Data Table
Q & A
Q. What are the established synthetic routes for tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate, and what key intermediates are involved?
Answer: The synthesis typically involves coupling a piperidin-4-ylcarbamate derivative with a benzo[d]imidazole precursor. Key steps include:
- Imidazole ring formation : Condensation of o-phenylenediamine with a carbonyl source (e.g., aldehydes) under acidic conditions to form the benzo[d]imidazole core .
- Piperidine functionalization : Alkylation or Buchwald–Hartwig coupling to attach the piperidine ring to the benzo[d]imidazole. For example, Pd-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and CyJohnPhos) enable efficient bond formation .
- Carbamate protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the tert-butyl carbamate group .
Key intermediates include 2-(3-bromophenyl)-1H-benzo[d]imidazole and tert-butyl piperidin-4-ylcarbamate derivatives.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic signals should be observed?
Answer:
Q. What are the recommended storage conditions and handling protocols for this compound in laboratory settings?
Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid water contact during synthesis to prevent decomposition .
- Safety : Use dry powder or CO₂ for fire emergencies; avoid water jets to prevent splashing .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between piperidin-4-ylcarbamate and benzo[d]imidazole to improve yield and purity?
Answer:
- Catalyst selection : Pd₂(dba)₃ with CyJohnPhos ligand enhances coupling efficiency for aryl-bromide intermediates (yield >70%) .
- Solvent optimization : Use anhydrous dioxane or toluene to minimize side reactions .
- Temperature control : Maintain 110°C for cross-coupling reactions to balance reaction rate and decomposition .
- Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate the product .
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
- Dynamic effects : Conformational flexibility of the piperidine ring can cause splitting; variable-temperature NMR (e.g., 25°C vs. –40°C) stabilizes rotamers for clearer spectra .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .
- Isotopic labeling : Synthesize deuterated analogs to simplify coupling patterns in crowded regions .
Q. In SAR studies, how does substitution on the benzo[d]imidazole ring influence biological activity in related carbamates?
Answer:
- Electron-withdrawing groups (e.g., Br, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) by increasing lipophilicity .
- Electron-donating groups (e.g., OCH₃) : Improve solubility but may reduce membrane permeability .
- Positional effects : Substitution at the 4-position of the benzo[d]imidazole (vs. 5-/6-) can sterically hinder interactions with targets like Smoothened receptors .
Q. What in silico methods predict the binding affinity of this compound with biological targets, and how can these be validated?
Answer:
Q. How can challenges in scaling up synthesis (e.g., low yield, impurities) be addressed?
Answer:
- Process intensification : Use flow chemistry for Pd-catalyzed steps to improve heat/mass transfer .
- Solvent recycling : Recover dioxane or THF via distillation to reduce costs .
- Crystallization optimization : Use anti-solvent (e.g., hexane) addition to enhance crystal purity (>99% by HPLC) .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
